tert-Butyl-1,4-benzoquinone

Description

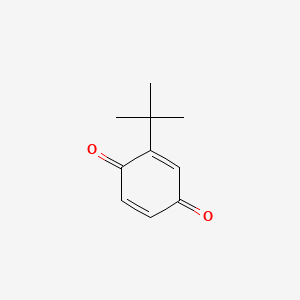

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCTVAJNFXYWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189593 | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3602-55-9 | |

| Record name | tert-Butyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18QT8490S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl-1,4-benzoquinone: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-1,4-benzoquinone (tBBQ), a prominent derivative of 1,4-benzoquinone, is a molecule of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology. It is recognized as a major metabolite of the widely used food additive butylated hydroxyanisole (BHA) and the antioxidant tert-butylhydroquinone (TBHQ). This technical guide provides a comprehensive overview of the core chemical properties, structural details, relevant experimental protocols, and key biological activities of tBBQ, tailored for a scientific audience.

Chemical Structure and Identification

This compound is characterized by a benzoquinone ring substituted with a bulky tert-butyl group. This substitution pattern significantly influences its chemical reactivity and biological interactions.

| Identifier | Value |

| IUPAC Name | 2-tert-butylcyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C₁₀H₁₂O₂ |

| SMILES | CC(C)(C)C1=CC(=O)C=CC1=O[1] |

| InChI | InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3[1] |

| InChIKey | NCCTVAJNFXYWTM-UHFFFAOYSA-N[1] |

| CAS Number | 3602-55-9[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | 227.8 °C (predicted) | |

| Solubility | Soluble in chloroform and methanol (slightly). | |

| Density | 1.092 g/cm³ (predicted) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the tert-butyl protons and the vinyl protons on the quinone ring.

-

tert-Butyl Protons (-C(CH₃)₃): A singlet peak would appear in the upfield region, typically around 1.3 ppm. The integration of this peak would correspond to nine protons.

-

Vinyl Protons (-CH=CH-): The three protons on the quinone ring would give rise to more complex signals in the downfield region, typically between 6.5 and 7.0 ppm, due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

-

Carbonyl Carbons (C=O): Signals for the two carbonyl carbons are expected to appear in the highly deshielded region, typically around 187 ppm.

-

Alkene Carbons (-C=C-): The carbons of the double bonds in the ring would resonate in the range of 130-150 ppm.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around 35 ppm, and the methyl carbons would be observed further upfield, around 29 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl functional groups.

-

C=O Stretch: A strong absorption band characteristic of the conjugated ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹.

-

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the quinone ring would be observed in the 1600-1650 cm⁻¹ region.

-

C-H Stretch: C-H stretching vibrations for the vinyl and alkyl protons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is characterized by absorptions in the ultraviolet and visible regions, arising from n→π* and π→π* electronic transitions of the conjugated system. The exact wavelengths of maximum absorbance (λmax) can be influenced by the solvent. For quinones, typical n→π* transitions are observed in the visible region (around 400-500 nm) and are of low intensity, while the more intense π→π* transitions occur in the UV region (around 240-280 nm).[3]

Experimental Protocols

Synthesis of 2-tert-Butyl-1,4-benzoquinone

This protocol describes the oxidation of 2-tert-butylhydroquinone to 2-tert-butyl-1,4-benzoquinone.

Materials:

-

2-tert-butylhydroquinone

-

Manganese dioxide (powdered)

-

Toluene

-

Celite

-

3-neck flask (200 cc)

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Place 16.6 g (0.10 mol) of 2-tert-butylhydroquinone into a 200 cc 3-neck flask.

-

Add 17.4 g (0.20 mol) of powdered manganese dioxide to the flask.

-

Add 100 cc of toluene to the mixture.

-

Heat the mixture to 70°C with continuous stirring and maintain this temperature for 3 hours.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Remove the manganese dioxide by suction filtration using Celite as a filter aid.

-

Wash the collected manganese dioxide with 50 cc of toluene.

-

Combine the filtrates and evaporate the toluene under reduced pressure to obtain the 2-tert-butyl-1,4-benzoquinone product.

Analytical Method: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

This method allows for the simultaneous detection of tert-butylhydroquinone (TBHQ) and 2-tert-butyl-1,4-benzoquinone (tBBQ).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column.

-

Mobile Phase: A gradient elution using n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol.

-

Detection: UV detector set at a dual wavelength mode: 280 nm for TBHQ and 310 nm for tBBQ.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Extract the sample containing TBHQ and tBBQ with methanol.

-

Vortex the mixture to ensure thorough extraction.

-

Filter the extract through a 0.45 μm membrane filter before injection into the HPLC system.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells to be tested

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Autophagy Detection: Monodansylcadaverine (MDC) Staining

MDC is a fluorescent compound that accumulates in autophagic vacuoles.

Materials:

-

Cells to be tested

-

Culture plates with coverslips or 96-well plates

-

Monodansylcadaverine (MDC)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells on coverslips or in a 96-well plate.

-

Induce autophagy by treating the cells with this compound for the desired time.

-

Incubate the cells with 0.05 mM MDC in PBS for 10-15 minutes at 37°C.

-

Wash the cells multiple times with PBS.

-

Immediately analyze the cells by fluorescence microscopy (excitation ~365 nm, emission ~525 nm) or quantify the fluorescence using a plate reader.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells to be tested

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily stemming from its electrophilic nature and its ability to participate in redox cycling.

Cytotoxicity

tBBQ is known to be cytotoxic to various cell lines.[4] Its cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), leading to oxidative stress and subsequent cell death.[5][6]

Antibacterial and Biofilm Eradication

tBBQ has demonstrated potent antibacterial activity, particularly against Staphylococcus aureus. It is effective in eradicating biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The mechanism of action is believed to involve the perturbation of the bacterial cell membrane.

Induction of Autophagy and Apoptosis

Recent studies have elucidated the role of tBBQ in inducing programmed cell death pathways. It has been shown to induce autophagy in RAW 264.7 macrophage cells by inhibiting the Akt/mTOR signaling pathway. This inhibition leads to the activation of downstream autophagy-related proteins. Furthermore, tBBQ can induce apoptosis in various cancer cell lines.

Visualizations

Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the Akt/mTOR pathway by tBBQ, leading to the induction of autophagy.

Experimental Workflow for NP-HPLC Analysis

Caption: Workflow for the analysis of this compound by NP-HPLC.

References

- 1. This compound | C10H12O2 | CID 19211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-叔丁基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of tert-Butyl-1,4-benzoquinone from tert-Butylhydroquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl-1,4-benzoquinone from tert-butylhydroquinone, a critical transformation in synthetic organic chemistry. The document details various oxidative methodologies, experimental protocols, and purification techniques, and offers insights into the reaction mechanism. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

The oxidation of hydroquinones to their corresponding benzoquinones is a fundamental reaction in organic synthesis, yielding valuable synthons for various applications, including the development of pharmaceuticals and functional materials. This compound (TBBQ) is a notable derivative, and its synthesis from tert-butylhydroquinone (TBHQ) is a common laboratory procedure. This guide explores the key aspects of this conversion, providing researchers with the necessary information for successful and efficient synthesis.

Oxidative Methodologies

The conversion of tert-butylhydroquinone to this compound is an oxidation reaction that can be achieved using a variety of oxidizing agents. The choice of oxidant can significantly impact the reaction's efficiency, selectivity, and environmental footprint. This section outlines several common methods.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent for the conversion of hydroquinones to benzoquinones. The reaction is typically carried out in an organic solvent, and the solid manganese dioxide can be easily removed by filtration upon completion of the reaction.

Ceric Ammonium Nitrate (CAN) Oxidation

Ceric ammonium nitrate is a powerful oxidizing agent that can efficiently convert hydroquinones to benzoquinones. Often, it is used in catalytic amounts in the presence of a co-oxidant like tert-butyl hydroperoxide. This method is known for its high yields and relatively short reaction times.

Hydrogen Peroxide (H₂O₂) Oxidation

The use of hydrogen peroxide as an oxidant offers a greener alternative, with water being the only byproduct. This method typically requires a catalyst, such as a titanium-containing species, to facilitate the oxidation. The reaction conditions can be tuned to achieve high selectivity for the desired benzoquinone.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using different oxidative methods.

| Oxidizing Agent/System | Molar Ratio (Oxidant:TBHQ) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Manganese Dioxide (MnO₂) | 2:1 | Toluene | 70 | 3 | 80 | [1] |

| Ceric Ammonium Nitrate (CAN) / tert-Butyl Hydroperoxide | 0.02:1 (CAN), 2.5:1 (t-BuOOH) | Not Specified | Not Specified | Not Specified | 82-91 | [2] |

| Hydrogen Peroxide (H₂O₂) / Titanium Catalyst | 4:1 | Acetonitrile | 75 | 2 | >95 (for 2,6-di-tert-butylphenol) | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis using Manganese Dioxide

Procedure:

-

In a 200 mL three-necked flask, place 16.6 g (0.10 mol) of 2-tert-butylhydroquinone.[1]

-

Add 17.4 g (0.20 mol) of powdered manganese dioxide to the flask.[1]

-

Add 100 mL of toluene to the flask and commence stirring.[1]

-

Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.[1]

-

After 3 hours, cool the mixture to room temperature.[1]

-

Remove the manganese dioxide by suction filtration using a filter aid such as Celite.[1]

-

Wash the collected manganese dioxide with 50 mL of toluene.[1]

-

Combine the filtrates and evaporate the toluene under reduced pressure to obtain this compound.[1] The reported yield is 80%, with a melting point of 48-50°C.[1]

Purification by Recrystallization

General Procedure:

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water or acetone/petroleum ether).[4][5]

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.

-

Collect the crystals by suction filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Reaction Mechanism and Workflow

The oxidation of tert-butylhydroquinone to this compound proceeds through a mechanism involving the formation of a semiquinone radical intermediate. The overall process involves the removal of two electrons and two protons from the hydroquinone.

Caption: Oxidation of TBHQ to TBBQ via a semiquinone radical intermediate.

The general experimental workflow for the synthesis and purification is outlined below.

Caption: General experimental workflow for the synthesis and purification.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons on the quinone ring and the protons of the tert-butyl group. The vinyl protons typically appear as multiplets in the region of 6.5-7.0 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the vinyl carbons, the carbon attached to the tert-butyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbonyl carbons are expected to resonate in the downfield region, typically around 180-190 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O and C=C stretching vibrations of the quinone ring. A strong peak in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl groups. The C=C stretching vibrations of the ring typically appear around 1600 cm⁻¹.

Safety Considerations

-

tert-Butylhydroquinone (TBHQ): Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

-

This compound (TBBQ): This compound is a skin and eye irritant. Handle with care in a well-ventilated fume hood.

-

Oxidizing Agents: Many oxidizing agents are corrosive and can be hazardous. Consult the safety data sheet (SDS) for each specific reagent and handle with appropriate precautions.

-

Solvents: Organic solvents are often flammable and can be toxic. Use them in a well-ventilated area, away from ignition sources.

References

- 1. Separation of 3,5-Di-tert-butyl-1,2-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (FDB005755) - FooDB [foodb.ca]

- 4. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of tert-Butyl-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl-1,4-benzoquinone, a key organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Doublet | 1H | Vinyl H |

| ~6.7 | Doublet of Doublets | 1H | Vinyl H |

| ~6.6 | Doublet | 1H | Vinyl H |

| 1.3 | Singlet | 9H | tert-Butyl H |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~187 | Carbonyl C=O |

| ~186 | Carbonyl C=O |

| ~150 | C-tert-Butyl |

| ~137 | Vinyl C-H |

| ~136 | Vinyl C-H |

| ~134 | Vinyl C-H |

| ~35 | Quaternary C (tert-Butyl) |

| ~26 | Methyl C (tert-Butyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (tert-Butyl) |

| ~1660 | Strong | C=O stretch (conjugated ketone) |

| ~1600 | Medium | C=C stretch (alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~245 | ~18000 | Ethanol |

| ~330 | ~300 | Ethanol |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak. For quantitative analysis, a known amount of an internal standard can be added.

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent, such as ethanol. Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1 AU). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm, using the pure solvent as a reference.

Visualizations

Chemical Structure and Spectroscopic Correlation

Caption: Correlation of the chemical structure of this compound with its key spectroscopic signals.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow illustrating the key stages of spectroscopic analysis from sample preparation to data interpretation.

An In-depth Technical Guide to the Electrochemical Properties of tert-Butyl-1,4-benzoquinone for Redox Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of tert-Butyl-1,4-benzoquinone (tBBQ), a molecule of significant interest in various fields including materials science and biomedical research. This document details its redox behavior, provides experimental protocols for its electrochemical analysis, and visualizes its role in relevant biochemical pathways.

Core Electrochemical Properties of this compound

This compound undergoes a two-step one-electron reduction process in aprotic solvents. The first reduction yields a semiquinone anion radical, and the second, a dianion. These redox transformations are fundamental to its function in various applications, from an anode material in lithium-ion batteries to its involvement in biological redox cycling. The electrochemical parameters of tBBQ are crucial for understanding and predicting its behavior in these systems.

While a comprehensive experimental dataset for 2-tert-butyl-1,4-benzoquinone was not found in the surveyed literature, the following table presents data for a series of benzoquinone derivatives, including 2-tert-butyl-1,4-benzoquinone (BBQ), in an electrolyte of 1 M LiTFSI in tetraethylene glycol dimethyl ether (TEGDME). This data is extracted from a study by Lee et al. (2023) and provides valuable insights into the effect of the tert-butyl substituent on the electrochemical properties.

Table 1: Electrochemical Parameters of Selected Benzoquinone Derivatives [1]

| Quinone Derivative | Abbreviation | E°' (V vs. Li/Li⁺) | Apparent Homogeneous Electron Transfer Rate Constant (k_app) (s⁻¹) | Diffusivity (D) (cm²/s) |

| Methyl-p-benzoquinone | MBQ | 2.87 | 0.190 | 2.10 x 10⁻⁶ |

| 2,5-Dimethyl-1,4-benzoquinone | DMBQ | 2.80 | 0.911 | 1.83 x 10⁻⁶ |

| 2-tert-Butyl-1,4-benzoquinone | BBQ | 2.83 | 0.495 | 1.55 x 10⁻⁶ |

| 2,5-di-tert-Butyl-1,4-benzoquinone | 25DBBQ | 2.76 | 0.710 | 8.09 x 10⁻⁷ |

| 2,6-di-tert-Butyl-1,4-benzoquinone | 26DBBQ | 2.79 | 1.026 | 9.40 x 10⁻⁷ |

Note: The original data was presented against an Ag/Ag⁺ reference electrode and has been converted to the Li/Li⁺ scale for relevance to battery applications, a common area of study for these compounds. The exact values for the heterogeneous electron transfer rate constant (k_s) for 2-tert-butyl-1,4-benzoquinone were not explicitly provided in the reference.

Experimental Protocol: Cyclic Voltammetry of this compound

This section outlines a typical experimental protocol for characterizing the electrochemical behavior of tBBQ using cyclic voltammetry (CV) in an aprotic solvent.

Objective: To determine the formal reduction potentials (E°') and assess the reversibility of the redox processes of this compound.

Materials and Equipment:

-

Chemicals: 2-tert-Butyl-1,4-benzoquinone (98% or higher purity), anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide), supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆), ferrocene (for internal calibration).

-

Electrochemical Workstation: Potentiostat/Galvanostat.

-

Electrochemical Cell: A three-electrode cell configuration.

-

Working Electrode: Glassy carbon electrode (GCE).

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

-

Inert Gas: Argon or Nitrogen for deaeration.

-

Standard laboratory glassware and micropipettes.

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the aprotic solvent to be used.

-

Dry the electrode completely before use.

-

-

Electrolyte Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous aprotic solvent.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.

-

Prepare a stock solution of ferrocene (e.g., 10 mM) in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Add a known volume of the electrolyte solution to the cell.

-

Deaerate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Record a background CV of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

-

Add a specific volume of the tBBQ stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

-

Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe both reduction peaks, and then reversing the scan back to the initial potential. A typical scan rate to start with is 100 mV/s.

-

Record CVs at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

-

After recording the CVs of tBBQ, add a small amount of the ferrocene stock solution to the cell and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference for potential calibration.

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc) for both redox couples of tBBQ.

-

Calculate the formal reduction potential (E°') for each step as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Calculate the peak potential separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

-

Plot the peak current (ip) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.

-

Reference the measured potentials to the Fc/Fc⁺ couple by setting the formal potential of Fc/Fc⁺ to 0 V.

-

Visualizing Redox Cycling and Reactive Oxygen Species (ROS) Generation

The redox properties of tBBQ are of significant interest in biological systems, where it can participate in redox cycling to generate reactive oxygen species (ROS). This process can have important implications for cellular signaling and oxidative stress. The following diagram illustrates this pathway.

Caption: Redox cycling of this compound (tBBQ) leading to the generation of reactive oxygen species (ROS).

The diagram illustrates the one- and two-electron reduction of tBBQ to its semiquinone radical and dianion forms, respectively. These reduced species can then react with molecular oxygen in a series of one-electron transfers to produce superoxide radicals. Superoxide can be further converted to hydrogen peroxide, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD). This redox cycling can contribute to cellular oxidative stress, a process relevant in toxicology and drug development.[2][3] The interaction of tert-butylhydroquinone (the reduced form of tBBQ) with copper ions has also been shown to generate reactive oxygen species, leading to oxidative DNA damage.[4] Furthermore, some quinone compounds, including a tert-butylated benzoquinone, have been found to modulate the activity of NADPH oxidase Nox4, an enzyme involved in ROS production.[5]

References

- 1. rsc.org [rsc.org]

- 2. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl-1,4-benzoquinone reaction mechanisms and kinetics

An In-depth Technical Guide on the Reaction Mechanisms and Kinetics of tert-Butyl-1,4-benzoquinone

Introduction

This compound (tBQ), also known as 2-tert-butyl-1,4-benzoquinone, is a quinone derivative of significant interest in toxicology, pharmacology, and synthetic chemistry.[1] It is a major metabolite of the widely used food antioxidant tert-butylhydroquinone (tBHQ) and its precursor, butylated hydroxyanisole (BHA).[2] The high reactivity of the tBQ ring system, characterized by its electrophilic nature, governs its biological activity and synthetic utility. This reactivity is primarily manifested through three key pathways: Michael addition, Diels-Alder cycloaddition, and redox cycling, which generates reactive oxygen species (ROS).[3][4]

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of tBQ. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes to facilitate a deeper understanding of its chemical behavior.

Core Reaction Mechanisms

The reactivity of tBQ is dominated by its α,β-unsaturated ketone framework, which makes it susceptible to various nucleophilic and cycloaddition reactions.

Michael Addition (Conjugate Addition)

The Michael addition is a fundamental reaction for tBQ, involving the 1,4-addition of a nucleophile (Michael donor) to the activated olefinic bond (Michael acceptor).[5][6] This reaction is crucial for understanding the biological interactions of tBQ, particularly its covalent binding to cellular nucleophiles like glutathione (GSH) and amino acid residues in proteins.

Mechanism: The reaction proceeds in three main steps:

-

Nucleophilic Attack: A nucleophile, such as the thiolate anion of glutathione (GS-), attacks one of the β-carbons of the quinone ring.

-

Enolate Formation: The attack results in the formation of a resonance-stabilized enolate intermediate.

-

Protonation/Tautomerization: The enolate is protonated, leading to the formation of a stable hydroquinone adduct. This hydroquinone can then be oxidized back to a quinone by another molecule of tBQ.[7]

The reaction with thiols, such as nitrobenzenethiol (NBT), has been shown to be acid-catalyzed, facilitating the creation of a carbocation center for nucleophilic attack.[8] For tBQ, the thiol adds to the 6-position.[8] Similarly, reactions with amines, like polyethyleneimine (PEI), proceed via Michael addition to form colored adducts, a principle used in colorimetric detection methods.[9]

Caption: A logical workflow of the Michael addition reaction involving tBQ.

Diels-Alder Reaction ([4+2] Cycloaddition)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings.[10][11] In this reaction, tBQ can act as a dienophile (the 2π-electron component) due to its electron-deficient double bond, reacting with a conjugated diene (the 4π-electron component) to form a cyclohexene-fused ring system.[12]

Mechanism: The reaction is a concerted, pericyclic process occurring in a single step through a cyclic transition state.[10][13] The 4 π-electrons of the diene and the 2 π-electrons of one of the C=C bonds of the tBQ dienophile reorganize to form two new sigma (σ) bonds and one new pi (π) bond. The reaction's driving force is the net conversion of two π-bonds into two more stable σ-bonds.[11]

Interestingly, substituted ortho-benzoquinones can also participate in hetero-Diels-Alder reactions, where the quinone itself acts as a 1,4-dioxabutadiene, reacting with dienes to form 1,4-benzodioxines in high yields.[14][15]

Caption: The concerted mechanism of the Diels-Alder reaction with tBQ.

Redox Cycling and Radical Reactions

Redox cycling between tBQ and its corresponding hydroquinone (tBHQ) is a critical mechanism underlying its biological effects, particularly its cytotoxicity. This process can generate reactive oxygen species (ROS), leading to oxidative stress.[3]

Mechanism:

-

One-Electron Reduction: tBQ undergoes a one-electron reduction to form the tert-butyl-benzosemiquinone radical anion. This reduction can be mediated by cellular reductases or by reaction with nucleophiles like glutathione.[16][17]

-

Reaction with Oxygen: The semiquinone radical can then transfer an electron to molecular oxygen (O₂) to generate the superoxide radical anion (O₂•⁻), regenerating the parent tBQ.

-

ROS Formation: The superoxide radical can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase. In the presence of transition metals like copper, H₂O₂ can be further reduced to the highly reactive hydroxyl radical (•OH).[18]

-

Two-Electron Reduction: tBQ can also be fully reduced to tert-butylhydroquinone (tBHQ) by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). tBHQ can then be oxidized back to the semiquinone or tBQ, perpetuating the cycle.[3][18]

This redox cycling is significantly enhanced by the presence of Cu(II), which catalyzes the oxidation of tBHQ, leading to the formation of the semiquinone radical, H₂O₂, and ultimately, hydroxyl radicals that can cause DNA damage.[18]

Caption: The redox cycle of tBQ leading to the generation of ROS.

Kinetics Data

Quantitative kinetic data for tBQ reactions are often system-dependent. However, studies provide valuable insights into reaction rates under specific conditions. Stopped-flow analysis has been used to measure the rapid reactions between quinones and glutathione.[19] The reactivity is influenced by steric factors and the redox state of the quinone.[19]

| Reaction Type | Reactants | Method | Key Kinetic Findings | Reference |

| Michael Addition | tBQ and Nitrobenzenethiol (NBT) | Stopped-Flow Spectroscopy | The reaction is acid-catalyzed, with faster rates at lower pH. The mechanism for tBQ is a direct 1:1 Michael addition. | [8] |

| Michael Addition | Benzoquinones and Glutathione (GSH) | Stopped-Flow Analysis, HPLC | Reaction rates vary by five orders of magnitude depending on quinone substitution. At pH 6.0, the primary adduct is stable for hours. The initial reaction is addition/reduction rather than simple electron transfer. | [19] |

| Radical Formation | tBQ and Glutathione/Amino Acids | Electron Spin Resonance (ESR) | tBQ reacts readily with thiols (like GSH) and less readily with amino groups to form semiquinone anion radicals. | [17] |

| Photoreaction | 2,5-di-tert-butyl-p-benzoquinone in 2-propanol | Diode Array Spectrophotometry | A slow decrease in absorption at 451.5 nm was observed over 60 minutes, indicating a light-induced reaction. The kinetics can be followed using a spectrophotometer as both a photoreactor and an analyzer. | [20] |

Experimental Protocols

Protocol for Studying Michael Addition via UV-Vis Spectrophotometry

This protocol is adapted from methods used to study the reaction of tBQ with amine-containing compounds.[9]

-

Principle: The formation of the Michael adduct between tBQ and a nucleophile often results in a new chromophore with a distinct absorption maximum, allowing the reaction to be monitored over time.

-

Apparatus: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes, volumetric flasks.

-

Reagents:

-

This compound (tBQ) stock solution in a suitable solvent (e.g., ethanol, acetonitrile).

-

Nucleophile stock solution (e.g., polyethyleneimine, glutathione) in an appropriate buffer (e.g., phosphate buffer, pH 6.0-7.4).

-

Reaction buffer.

-

-

Procedure:

-

Equilibrate the spectrophotometer and all solutions to the desired reaction temperature (e.g., 25 °C).

-

In a quartz cuvette, add the reaction buffer and the nucleophile solution to their final concentrations.

-

Use this mixture to set the spectrophotometer baseline (autozero).

-

Initiate the reaction by adding a small, known volume of the tBQ stock solution to the cuvette. Mix quickly by inversion.

-

Immediately begin recording the absorbance at the wavelength of maximum absorbance for the product (e.g., 478 nm for the tBQ-PEI adduct) at fixed time intervals.[9]

-

Continue monitoring until the reaction reaches completion (i.e., the absorbance value plateaus).

-

Kinetic parameters (e.g., initial rates, rate constants) can be determined by analyzing the absorbance vs. time data.

-

Protocol for Detecting Semiquinone Radicals via Electron Spin Resonance (ESR)

This protocol is based on methodologies for detecting radical formation from quinone-nucleophile interactions.[17][18]

-

Principle: ESR spectroscopy is a highly sensitive technique for the direct detection of paramagnetic species, such as the semiquinone radical anion, which possesses an unpaired electron.

-

Apparatus: ESR (or EPR) spectrometer, flat quartz aqueous cell, micropipettes.

-

Reagents:

-

tBQ solution in a suitable buffer.

-

Nucleophile solution (e.g., GSH) in the same buffer.

-

The reaction buffer should be chosen to maintain a stable pH (e.g., phosphate buffer, pH 7.4).

-

-

Procedure:

-

Prepare the reaction mixture by combining the tBQ and nucleophile solutions directly in a small test tube.

-

Quickly transfer the mixture into the flat quartz cell of the ESR spectrometer.

-

Place the cell in the spectrometer's resonant cavity.

-

Record the ESR spectrum at room temperature. Typical instrument settings might include a microwave frequency of ~9.5 GHz, microwave power of 20 mW, and a modulation amplitude of 1 G.

-

The presence of the semiquinone radical will be indicated by a characteristic hyperfine splitting pattern in the spectrum. The signal intensity can be monitored over time to study the kinetics of radical formation and decay.

-

Biological Significance and Signaling Pathways

The reactivity of tBQ is directly linked to the biological and toxicological effects of its parent compound, tBHQ. While tBHQ is known as a potent activator of the Nrf2 antioxidant pathway, its oxidation to tBQ is a key step in its mechanism of action and toxicity.[21][22]

Nrf2 Activation Pathway: tBHQ/tBQ activates the Nrf2 pathway, a primary cellular defense against oxidative stress.

-

Keap1 Modification: tBQ, being a potent electrophile, is thought to react with specific cysteine residues on the sensor protein Keap1 via Michael addition.

-

Nrf2 Release: This modification of Keap1 prevents it from targeting the transcription factor Nrf2 for degradation.

-

Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.

-

ARE Binding & Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes include those for NQO1, glutathione S-transferases (GSTs), and other antioxidant enzymes.[21][23]

Cytotoxicity: At high concentrations, the redox cycling of tBHQ/tBQ generates significant ROS, overwhelming the antioxidant defenses and leading to oxidative stress, DNA damage, and apoptosis.[3][18] The volatility and higher toxicity of tBQ compared to tBHQ mean that tBQ can be responsible for cytotoxic effects observed in vitro, even in neighboring, untreated wells.[3]

Caption: Signaling pathway for Nrf2 activation induced by tBQ.

References

- 1. This compound | C10H12O2 | CID 19211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael Addition [organic-chemistry.org]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Diels-Alder Reaction [organic-chemistry.org]

- 12. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. ias.ac.in [ias.ac.in]

- 15. Hetero Diels–Alder reactions of 3,5-di-tert-butyl-o-benzoquinone with acyclic dienes: novel synthesis of 1,4-benzodioxines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Semiquinone anion radicals formed by the reaction of quinones with glutathione or amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reactions of glutathione and glutathione radicals with benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oszk.ttk.pte.hu [oszk.ttk.pte.hu]

- 21. benchchem.com [benchchem.com]

- 22. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of tert-Butyl-1,4-benzoquinone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl-1,4-benzoquinone. Due to a scarcity of published quantitative solubility data for this compound, this document presents available qualitative information, detailed experimental protocols for determining solubility, and quantitative data for the closely related compound, 2,5-di-tert-butylhydroquinone, as a valuable reference.

Introduction to this compound

This compound is an organic compound that serves as a significant derivative of 1,4-benzoquinone. Its chemical structure, featuring a bulky tert-butyl group on the quinone ring, influences its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and as a metabolite of the common antioxidant, butylated hydroxyanisole (BHA).

Qualitative Solubility of this compound and Related Compounds

Qualitative data suggests that this compound and its isomers exhibit solubility in a range of common organic solvents, while being sparingly soluble in aqueous solutions.

-

2,5-Di-tert-butyl-1,4-benzoquinone is reported to be soluble in ether, benzene, acetic acid, and hot alcohol, with insolubility in water.[1]

-

2,6-Di-tert-butyl-1,4-benzoquinone is described as quite soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.

-

2-tert-Butyl-1,4-benzoquinone , the primary subject of this guide, is noted to be slightly soluble in chloroform and methanol.

These observations indicate a general preference for solubility in polar aprotic and some polar protic organic solvents, a characteristic typical for many quinone derivatives.

Quantitative Solubility Data of 2,5-Di-tert-butylhydroquinone (A Reference Compound)

Table 1: Mole Fraction Solubility (x) of 2,5-Di-tert-butylhydroquinone in Various Organic Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Acetone | Ethyl Acetate |

| 283.15 | 0.0498 | 0.1589 | 0.1119 |

| 288.15 | 0.0592 | 0.1889 | 0.1303 |

| 293.15 | 0.0701 | 0.2241 | 0.1511 |

| 298.15 | 0.0827 | 0.2652 | 0.1747 |

| 303.15 | 0.0972 | 0.3131 | 0.2015 |

| 308.15 | 0.1139 | 0.3688 | 0.2319 |

| 313.15 | 0.1331 | 0.4334 | 0.2664 |

| 318.15 | 0.1551 | 0.5081 | 0.3056 |

| 323.15 | 0.1804 | 0.5945 | 0.3499 |

Table 2: Mole Fraction Solubility (x) of 2,5-Di-tert-butylhydroquinone in Ethanol-Water Mixtures at Different Temperatures (K) [2]

| Temperature (K) | 100% Ethanol | 90% Ethanol | 80% Ethanol | 65% Ethanol | 50% Ethanol |

| 283.15 | 0.0381 | 0.0211 | 0.0104 | 0.0031 | 0.0009 |

| 288.15 | 0.0449 | 0.0259 | 0.0131 | 0.0040 | 0.0012 |

| 293.15 | 0.0528 | 0.0317 | 0.0163 | 0.0051 | 0.0015 |

| 298.15 | 0.0619 | 0.0385 | 0.0202 | 0.0065 | 0.0019 |

| 303.15 | 0.0724 | 0.0466 | 0.0249 | 0.0082 | 0.0024 |

| 308.15 | 0.0846 | 0.0562 | 0.0305 | 0.0102 | 0.0030 |

| 313.15 | 0.0986 | 0.0675 | 0.0372 | 0.0127 | 0.0038 |

| 318.15 | 0.1147 | 0.0809 | 0.0452 | 0.0157 | 0.0047 |

| 323.15 | 0.1332 | 0.0966 | 0.0547 | 0.0193 | 0.0059 |

Experimental Protocols for Solubility Determination

The following sections detail two robust methods for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). An excess of the solid should be visible to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The attainment of equilibrium can be confirmed by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation.

-

Transfer the supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Determine the mass of the collected saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the solution under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, dry the container with the solid residue to a constant mass in a vacuum oven.

-

Weigh the container with the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the container with the solute minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solution.

-

Spectrophotometric Method

The spectrophotometric method is a sensitive technique that can be used if the solute has a distinct chromophore that absorbs light in the UV-Visible range. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the gravimetric method (Section 4.1, Step 1).

-

-

Sample Collection and Dilution:

-

After reaching equilibrium, carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the gravimetric method.

References

Crystal Structure of tert-Butyl-1,4-benzoquinone Remains Elusive in Public Databases

A comprehensive search for the crystal structure of tert-Butyl-1,4-benzoquinone has revealed a significant gap in publicly available crystallographic data. Despite extensive inquiries across major scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), a complete set of experimental crystal structure data—essential for a detailed structural analysis—could not be located. Therefore, the creation of an in-depth technical guide on its crystal structure, as originally requested, is not feasible at this time.

For researchers, scientists, and drug development professionals, access to precise crystal structure data is fundamental. Such data, which includes unit cell dimensions, space group, and atomic coordinates, underpins a deep understanding of a molecule's three-dimensional arrangement. This knowledge is critical for predicting its physical and chemical properties, understanding its interactions with biological targets, and guiding drug design and development efforts.

While information regarding the synthesis and general properties of this compound is available, the absence of its determined crystal structure in the public domain prevents a thorough analysis of its solid-state conformation, intermolecular interactions, and packing motifs.

General Methodologies in Crystal Structure Analysis

Although the specific data for this compound is unavailable, a general workflow is followed for the determination and analysis of small-molecule crystal structures. This process is crucial for the scientific community and is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals, followed by data collection using an X-ray diffractometer and subsequent data analysis.

Logical Relationships in Crystallographic Data Analysis

Once the diffraction data is collected, a series of computational steps are performed to translate the raw data into a refined 3D model of the molecule. This process involves solving the phase problem, building an initial model, and refining it against the experimental data.

Conclusion

While a detailed guide on the crystal structure of this compound cannot be provided due to the absence of publicly available data, the general principles and methodologies of single-crystal X-ray diffraction remain a cornerstone of chemical and pharmaceutical research. The workflows and logical relationships described above represent the standard approach to elucidating the three-dimensional structure of molecules.

For researchers interested in the specific structural characteristics of this compound, the first crucial step would be to obtain a single crystal of the compound and perform a crystallographic analysis. The subsequent deposition of this data into a public repository such as the CCDC would be a valuable contribution to the scientific community.

Theoretical and Computational Perspectives on tert-Butyl-1,4-benzoquinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of tert-Butyl-1,4-benzoquinone (tBBQ), a molecule of significant interest due to its diverse biological activities. This document synthesizes key findings on its electronic structure, reactivity, and interactions with biological targets, offering valuable insights for researchers in drug discovery and development.

Molecular Properties and Electronic Structure

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic properties of benzoquinones. These studies provide a foundational understanding of their reactivity and biological activity.

Frontier Molecular Orbitals

Table 1: Representative Computational Data for Benzoquinone Derivatives

| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,4-Benzoquinone | DFT/B3LYP/6-31G(d) | - | - | - |

| Di-tert-butyl-1,4-benzoquinone | - | - | - | - |

Note: Specific, consistently reported values for this compound were not available in the surveyed literature. The table structure is provided for illustrative purposes.

Vibrational Analysis

Theoretical vibrational analysis, often performed alongside experimental techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, helps in the assignment of spectral bands to specific molecular vibrations. For benzoquinone and its derivatives, characteristic vibrational modes include C=O and C=C stretching frequencies. DFT calculations can predict these frequencies, and a comparison with experimental data provides validation for the computational model.

Table 2: Key Vibrational Frequencies of Benzoquinone Derivatives (cm⁻¹)

| Vibrational Mode | Experimental (Benzoquinone) | Calculated (Benzoquinone) | Experimental (tBBQ) | Calculated (tBBQ) |

| C=O stretch | ~1660 | - | - | - |

| C=C stretch | ~1600 | - | - | - |

Note: A direct comparison of experimental and calculated vibrational frequencies for this compound was not found in the available literature. The table illustrates the type of data generated in such studies.

Reactivity and Redox Properties

The chemical reactivity of this compound is central to its biological effects. Its ability to undergo redox cycling and participate in Michael addition reactions is a key aspect of its mechanism of action.

Oxidation of tert-Butylhydroquinone

This compound is the oxidation product of tert-butylhydroquinone (TBHQ), a common antioxidant used as a food preservative. The antibacterial activity attributed to TBHQ is, in fact, primarily due to its oxidation to tBBQ.[1] This oxidation can be facilitated by transition metal ions and results in the production of reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals.[2][3]

References

Discovery and historical context of tert-butylated quinones

An In-depth Technical Guide to the Discovery and Historical Context of Tert-butylated Quinones

Introduction

Tert-butylated quinones are a class of synthetic aromatic organic compounds derived from hydroquinone, characterized by the substitution of one or more hydrogen atoms on the benzene ring with a tert-butyl group.[1] Two of the most prominent members of this class are tert-butylhydroquinone (TBHQ) and 2,5-di-tert-butylhydroquinone (DTBHQ). These compounds are highly valued for their potent antioxidant properties, which stem from their ability to scavenge free radicals and inhibit oxidative processes. The bulky tert-butyl groups enhance their efficacy by sterically hindering the approach of radical species to the hydroxyl groups and increasing their solubility in nonpolar media like fats and oils.[2][3] This guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological significance of these important industrial chemicals.

Discovery and Historical Context

The development of tert-butylated quinones is intrinsically linked to the industrial need for effective antioxidants to prevent the degradation of organic materials. While early research into antioxidants began in the early 20th century, the widespread commercial use of synthetic phenolic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) became common in the mid-20th century.

Tert-butylhydroquinone (TBHQ) emerged as a highly effective food preservative. Its journey to commercial use culminated in its approval by the U.S. Food and Drug Administration (FDA) in 1972 as a food antioxidant.[4] This approval marked a significant milestone, establishing TBHQ as a key additive for preserving fats and oils in a vast array of food products.[5] Its international recognition followed, with authorization as a food additive by the FAO/WHO Expert Committee in 1998 and confirmation by the European Food Safety Authority (EFSA) in 2004.[4]

Beyond its role in the food industry, the utility of TBHQ and its di-substituted counterpart, DTBHQ, expanded into various industrial applications. They are used as stabilizers in cosmetics, perfumes, paints, and resins to prevent oxidative degradation.[1] Furthermore, they serve as inhibitors to prevent the autopolymerization of organic peroxides and as antioxidants in the production of biodiesel.[1]

Synthesis Methodologies

The primary method for synthesizing tert-butylated hydroquinones is the Friedel-Crafts alkylation of hydroquinone. This electrophilic aromatic substitution reaction typically uses a tert-butylating agent, such as tert-butanol, isobutylene, or methyl tert-butyl ether (MTBE), in the presence of an acid catalyst like phosphoric acid or sulfuric acid.[2][6]

The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich hydroquinone ring. The degree of substitution (mono- or di-tert-butylated) can be controlled by adjusting the reaction conditions, including the molar ratio of reactants, temperature, and reaction time.[7] The synthesis of TBHQ can also lead to the formation of DTBHQ as a byproduct.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of tert-butylated quinones.

Table 1: Optimal Conditions for 2,5-di-tert-butylhydroquinone (DTBHQ) Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Alkylating Agent | Methyl tert-butyl ether (MTBE) | [7] |

| Molar Ratio (Hydroquinone:MTBE) | 2.1 : 1 | [7] |

| Molar Ratio (Hydroquinone:Catalyst) | 1 : 0.1 | [7] |

| Reaction Temperature | 90°C | [7] |

| Reaction Time | 1.5 hours | [7] |

| Average Yield | 60% |[7] |

Table 2: Biological Activity (IC₅₀ Values)

| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| tert-Butylhydroquinone (TBHQ) | 5-Lipoxygenase (5-LO) | 13.5 | [9] |

| 2,5-di-tert-butylhydroquinone (DTBHQ) | 5-Lipoxygenase (5-LO) | 1.8 | [9] |

| 2,5-di-tert-butylhydroquinone (DTBHQ) | Cyclooxygenase-2 (COX-2) | 14.1 |[9] |

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butylhydroquinone (TBHQ) via Friedel-Crafts Alkylation

This protocol is based on a general method for the synthesis of TBHQ and its byproduct, DTBHQ.[6][8]

Materials:

-

Hydroquinone

-

Toluene

-

tert-Butanol

-

Phosphoric acid (85%)

-

Acetone

-

Water

-

Isopropyl benzene

-

Reactor vessel with heating and stirring capabilities

-

Crystallizer

-

Nutch filter

-

Dryer

Procedure:

-

Stage I: Reaction a. Charge the reactor vessel with 14.25% hydroquinone and 50% toluene. Heat the mixture to 70-100°C with stirring.[6] b. Slowly add a mixture of 10.72% tert-butanol and 25% phosphoric acid to the reactor over a period of 10 to 20 hours.[6] Maintain the temperature at 85-105°C.[6] c. After the addition is complete, allow the reaction mixture to settle and separate the lower phosphoric acid layer.[6] d. Transfer the upper toluene layer to a crystallizer and cool to 30-40°C to precipitate the crude TBHQ.[6] e. Filter the crude product using a nutch filter.[6]

-

Stage II: Purification (Acetone/Water) a. Mix the crude TBHQ from Stage I with an acetone and water mixture in the reactor vessel and heat to 75-95°C.[6] b. Filter the hot solution and then cool it to 20-40°C in the crystallizer.[6] c. The byproduct, 2,5-di-tert-butylhydroquinone (DTBHQ), may be separated as a filtrate. The remaining TBHQ crystallizes out.[6]

-

Stage III: Purification (Isopropyl Benzene) a. React the collected TBHQ with isopropyl benzene (3 to 5 times the weight of TBHQ) in the reactor vessel and heat to 100-125°C.[6] b. Filter the hot solution and cool to 15-25°C in the crystallizer to reprecipitate the pure TBHQ.[6] c. Filter the purified product.[6]

-

Stage IV: Drying a. Transfer the pure TBHQ to a dryer and heat to 80°C under a vacuum of 700-760 mm Hg to obtain the final dried product.[6]

Protocol 2: Synthesis of 2,5-di-tert-butylhydroquinone (DTBHQ) via Reduction

This protocol describes the synthesis of DTBHQ from its corresponding benzoquinone.[6]

Materials:

-

2,5-di-tert-butyl-1,4-benzoquinone

-

Toluene

-

iPrPCPIrH₄ (catalyst)

-

Hydrogen gas (1 atm)

-

THF-d₈ (for NMR analysis)

-

Teflon tubular glass ampoule with stopper

-

Stirring bar

-

Heating block

-

NMR tube

Procedure:

-

Reaction Setup a. To the glass ampoule, add 0.166 mmol of 2,5-di-tert-butyl-1,4-benzoquinone and a stirring bar.[6] b. Add 0.25 mL of a toluene solution containing 0.5 mg of the iPrPCPIrH₄ catalyst.[6]

-

Degassing and Hydrogenation a. Subject the solution to two freeze-pump-thaw cycles to degas the mixture.[6] b. Seal the ampoule under a 1 atm hydrogen atmosphere.[6]

-

Reaction a. Place the sealed vessel in a heating block and heat to the desired temperature with stirring for the specified time.[6]

-

Work-up and Analysis a. Upon completion, remove volatile components by depressurization until only a few microliters of toluene remain.[6] b. Quickly seal the ampoule, then add 0.5 mL of THF-d₈ to dissolve the product.[6] c. Transfer the solution to an NMR tube for analysis.[6]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to tert-butylated quinones.

Caption: Primary synthetic routes to 2,5-Di-tert-butylhydroquinone (DTBHQ).

Caption: Simplified metabolic fate and Nrf2 activation pathway of TBHQ.

Caption: Proposed mechanism of antimicrobial activity of TBHQ.

Conclusion

From their initial development as industrial antioxidants to their approval and widespread use as food preservatives, tert-butylated quinones like TBHQ and DTBHQ have become indispensable chemicals. Their synthesis, primarily through Friedel-Crafts alkylation, is well-established, allowing for their production on an industrial scale. Beyond their role as stabilizers, ongoing research continues to explore their biological activities, including their interaction with cellular signaling pathways such as Nrf2, which is crucial for protection against oxidative stress. This guide provides a foundational resource for professionals in research and drug development, summarizing the key historical, chemical, and biological aspects of these versatile compounds.

References

- 1. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bakerpedia.com [bakerpedia.com]

- 5. Tertiary butyl hydroquinone: Significance and symbolism [wisdomlib.org]

- 6. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102173981A - Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tert-Butyl-1,4-benzoquinone as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl-1,4-benzoquinone (TBBQ) as a versatile and efficient oxidizing agent in various organic transformations. Detailed protocols for key applications, quantitative data on reaction performance, and mechanistic insights are presented to facilitate its adoption in research and development settings.

Introduction

This compound is a readily available and stable solid that serves as a powerful oxidizing agent in a range of organic reactions. Its ability to act as a hydrogen acceptor and a reoxidant for transition metal catalysts makes it a valuable tool in modern synthetic chemistry. This document highlights its application in palladium-catalyzed allylic oxidations and dehydrogenation reactions, providing detailed experimental procedures and performance data.

Palladium-Catalyzed Allylic Oxidation

TBBQ is widely employed as a stoichiometric oxidant in palladium-catalyzed allylic C-H oxidation reactions. This transformation is a powerful method for the introduction of oxygen functionality at the allylic position of alkenes, providing access to valuable synthetic intermediates.

General Reaction Scheme

The general transformation involves the oxidation of an alkene to an allylic acetate in the presence of a palladium catalyst, with TBBQ serving as the terminal oxidant to regenerate the active Pd(II) catalyst.

Caption: General scheme for palladium-catalyzed allylic acetoxylation using TBBQ.

Mechanistic Overview: The Role of TBBQ

In the catalytic cycle, the Pd(0) species, formed after the reductive elimination of the product, is reoxidized to the active Pd(II) state by this compound. This regeneration of the catalyst is crucial for achieving high catalytic turnover. The TBBQ is, in turn, reduced to tert-butylhydroquinone.

Application Notes and Protocols: Tert-Butyl-1,4-Benzoquinone in Palladium-Catalyzed Dehydrogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of tert-butyl-1,4-benzoquinone and its derivatives as effective oxidants in palladium-catalyzed dehydrogenation reactions. This method is particularly valuable for the α,β-desaturation of N-protected lactams, offering a mild and functional group-tolerant alternative to traditional methods.

Introduction